1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride

Overview

Description

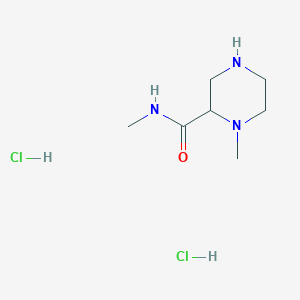

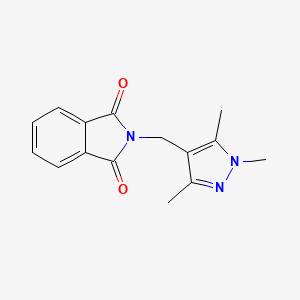

“1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride” is a compound with the CAS Number: 1361111-35-4 . Its IUPAC name is N,1-dimethyl-2-piperazinecarboxamide dihydrochloride . The compound has a molecular weight of 230.14 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride” is 1S/C7H15N3O.2ClH/c1-8-7(11)6-5-9-3-4-10(6)2;;/h6,9H,3-5H2,1-2H3,(H,8,11);2*1H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Antimicrobial and Antituberculosis Applications

Piperazine derivatives have demonstrated substantial antimicrobial activities, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds, due to their structural versatility, have been pivotal in the development of potent anti-TB molecules, showcasing a broad spectrum of activity against various pathogens (Girase et al., 2020). The structure-activity relationship (SAR) studies of piperazine-based compounds offer insights into their design and optimization for enhanced anti-mycobacterial efficacy.

CNS Agents and Antipsychotic Effects

The central nervous system (CNS) activity of piperazine derivatives is well-documented, with several compounds reaching clinical application stages for treating conditions such as depression, psychosis, and anxiety. The metabolism and disposition of these derivatives, including their transformation into 1-aryl-piperazines, have been studied for their serotonin receptor-related effects, which are crucial for their therapeutic actions in CNS disorders (Caccia, 2007).

Anticancer Research

The exploration of piperazine derivatives in anticancer research has been promising, with compounds like piperazine ferulate showing potential renoprotective effects in diabetic nephropathy, which is significant given the kidney damage risk associated with certain cancer treatments (Yang et al., 2021). Moreover, the role of α1-adrenoceptor antagonists, many of which contain piperazine structures, in the treatment of prostate and other cancers, highlights the therapeutic versatility of piperazine derivatives in oncology (Batty et al., 2016).

Environmental Applications

In addition to their biomedical applications, piperazine derivatives have been utilized in environmental science, particularly in the development of nanofiltration membranes. These membranes, often incorporating piperazine-based polyamide films, have shown exceptional performance in water treatment and desalination processes, underscoring the environmental significance of piperazine derivatives (Shao et al., 2022).

Safety And Hazards

Future Directions

The future directions for “1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride” would depend on its potential applications and biological activities. As a piperazine derivative, it could be explored for various pharmaceutical applications given the wide range of biological and pharmaceutical activity of piperazine derivatives .

properties

IUPAC Name |

N,1-dimethylpiperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c1-8-7(11)6-5-9-3-4-10(6)2;;/h6,9H,3-5H2,1-2H3,(H,8,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCWDLURZUJBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CNCCN1C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide](/img/structure/B1455016.png)

![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1455017.png)

![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1455018.png)

![2-[2-(2-Chloro-5,8-dimethoxyquinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1455030.png)

![N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine](/img/structure/B1455035.png)